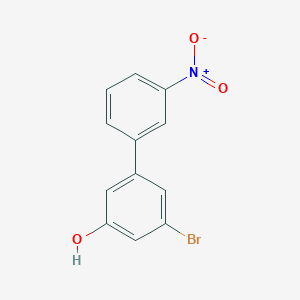

3-Bromo-5-(3-nitrophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(3-nitrophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBWVKKQTLWDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686408 | |

| Record name | 5-Bromo-3'-nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-28-6 | |

| Record name | 5-Bromo-3'-nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of 3 Bromo 5 3 Nitrophenyl Phenol

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and HPLC-MS Coupling

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of phenolic compounds. For a molecule like 3-Bromo-5-(3-nitrophenyl)phenol, reversed-phase HPLC would be the method of choice. A typical setup would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of an acid such as formic acid to ensure the phenol (B47542) is in its protonated state. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound is expected to have a significant retention time under these conditions.

When coupled with a mass spectrometer (HPLC-MS), this technique becomes a powerful tool for structural confirmation. As the compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio (m/z) is determined. For this compound (C₁₂H₈BrNO₃), the expected exact mass can be calculated, and high-resolution mass spectrometry would be able to confirm this with high accuracy, providing unequivocal evidence of the compound's elemental composition. Fragmentation patterns observed in the MS/MS spectrum would further corroborate the proposed structure by showing the loss of characteristic fragments, such as the nitro group.

Table 1: Hypothetical HPLC-MS Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 280 nm |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode |

| Expected [M-H]⁻ | m/z corresponding to C₁₂H₇BrNO₃⁻ |

Gas Chromatography (GC) and GC-MS Coupling

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For phenolic compounds, derivatization is often necessary to increase their volatility and improve peak shape. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. The resulting ether derivative of this compound would be more amenable to GC analysis.

In a GC-MS system, the separated derivative would be introduced into the mass spectrometer, where its fragmentation pattern upon electron ionization would provide a molecular fingerprint. This pattern can be compared to spectral libraries or analyzed to confirm the structure. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 2: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Value/Condition |

| Column | Nonpolar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 50-550 |

Preparative Chromatography for Compound Isolation and Purification

For the isolation of pure this compound for further studies, preparative chromatography is essential. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. Following a synthetic procedure, preparative HPLC can be employed to separate the target compound from starting materials, byproducts, and other impurities. Fractions are collected as they elute from the column, and analytical HPLC is used to assess the purity of each fraction. The pure fractions are then combined and the solvent evaporated to yield the purified compound. nih.gov

X-ray and Neutron Crystallography for Solid-State Atomic and Molecular Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state material is X-ray crystallography. To perform this analysis, a single crystal of this compound of suitable size and quality is required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a collection of reflections whose intensities and positions are used to calculate the electron density map of the molecule. From this map, the precise positions of each atom (excluding hydrogen) can be determined, yielding bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the compound's connectivity and conformation in the solid state. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking, can be elucidated.

Neutron crystallography can provide complementary information. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective at locating hydrogen atoms, which are often difficult to resolve with X-ray crystallography. This would be valuable in precisely determining the position of the phenolic hydrogen and understanding its role in any hydrogen bonding networks.

As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

Advanced Microscopic Techniques for Morphological and Surface Analysis

Advanced microscopy techniques offer insights into the surface topography and electronic properties of materials at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce images of a surface with atomic or near-atomic resolution. chromatographyonline.com A sharp tip at the end of a cantilever is scanned across the surface of a sample of this compound, which could be a thin film or a crystal facet. The deflection of the cantilever due to the forces between the tip and the sample (such as van der Waals forces) is measured by a laser and photodiode system. This allows for the generation of a three-dimensional topographical map of the surface. AFM could be used to visualize the morphology of crystalline domains, study crystal growth mechanisms, and measure step heights on the crystal surface. chromatographyonline.com

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)

Scanning Tunneling Microscopy (STM) is another powerful surface imaging technique that relies on the quantum mechanical phenomenon of tunneling. chromatographyonline.com A conducting tip is brought very close to a conducting or semiconducting sample surface. When a bias voltage is applied, electrons can tunnel across the gap, creating a tunneling current. The magnitude of this current is exponentially dependent on the tip-sample distance, allowing for extremely high-resolution imaging of the surface topography and electronic structure. For a molecule like this compound, STM could potentially be used to image individual molecules adsorbed on a conductive substrate.

Scanning Tunneling Spectroscopy (STS) is an extension of STM where the tunneling current is measured as a function of the applied bias voltage at a specific location. chromatographyonline.com This provides information about the local density of electronic states (LDOS) of the sample. For this compound, STS could be used to probe the electronic properties of the molecule, such as the energies of its molecular orbitals. chromatographyonline.com

Computational and Theoretical Investigations of 3 Bromo 5 3 Nitrophenyl Phenol

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and reactivity, which are governed by the molecule's electronic structure.

Density Functional Theory (DFT) Calculations for Ground State Properties and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of molecules like 3-Bromo-5-(3-nitrophenyl)phenol.

DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d), would be used to optimize the molecular geometry of this compound. tandfonline.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For this biphenyl (B1667301) system, key parameters such as the bond lengths between the aromatic rings, the dihedral angle between the phenyl rings, and the bond angles involving the bromo, nitro, and hydroxyl substituents would be determined.

The presence of the bulky bromo and nitro groups, along with the hydroxyl group, would influence the planarity of the biphenyl system. Steric hindrance between the ortho-hydrogens and the substituents on the adjacent ring would likely lead to a non-planar (twisted) conformation in the ground state.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-C Inter-ring Bond Length | ~1.48 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| Phenyl-Phenyl Dihedral Angle | 35° - 50° |

Note: These values are illustrative and based on typical results for substituted biphenyls.

Ab Initio Molecular Orbital Calculations for Energetics and Reaction Pathways

Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, can provide highly accurate information on the energetics and potential reaction pathways of this compound.

Calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, would offer a more refined understanding of the molecule's electronic energy. These methods are particularly useful for calculating properties like ionization potential and electron affinity, which are crucial for understanding the molecule's behavior in electron transfer reactions.

Furthermore, ab initio calculations can be employed to map out the potential energy surface for various hypothetical reactions. For instance, the reaction pathway for the deprotonation of the phenolic hydroxyl group or nucleophilic substitution of the bromine atom could be investigated. This would involve identifying transition state structures and calculating the activation energies, providing insight into the kinetic feasibility of such reactions.

Conformational Analysis and Torsional Dynamics of the Biphenyl System

The two phenyl rings in biphenyl derivatives are not fixed in a single orientation but can rotate relative to each other. The study of these rotational motions is known as conformational analysis.

Determination of Torsional Barriers and Rotational Isomerism

The rotation around the central carbon-carbon bond in this compound is not free. The energy of the molecule changes as the dihedral angle between the two phenyl rings varies. The energy maxima in this rotation correspond to conformations where the substituents cause maximum steric hindrance, while the energy minima correspond to more stable, twisted conformations.

The energy difference between the highest and lowest energy conformations during this rotation is the torsional barrier. For substituted biphenyls, these barriers can be determined computationally. rsc.org The presence of substituents generally increases the rotational barrier compared to unsubstituted biphenyl. In the case of this compound, the planar conformations would be energetically unfavorable due to steric clashes. The transition states for rotation would likely be the conformations where the substituents are eclipsed.

Table 2: Predicted Torsional Barrier Data for this compound

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle |

| Ground State (Staggered) | 0 | ~40° |

| Transition State (Eclipsed) | 5 - 10 | 0° or 90° |

Note: The energy values are estimates based on studies of other substituted biphenyls.

Molecular Dynamics Simulations for Conformational Mobility and Stability

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformations and the transitions between them.

An MD simulation of this molecule would likely show that it spends most of its time in the low-energy, twisted conformations. The simulation would also reveal the frequency and pathways of the torsional rotations between the phenyl rings. This information is valuable for understanding how the molecule's shape fluctuates in different environments, which can be important for its interactions with other molecules.

Molecular Electrostatic Potential (MEP) Mapping and Dipole Moment Calculations

The distribution of charge within a molecule is key to its chemical reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. The MEP map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The bromine atom would likely show a region of positive potential along the C-Br bond axis (a sigma-hole), which can be involved in halogen bonding.

Computational Modeling of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are intrinsically linked to the electronic and steric influences of its substituents: the bromo, hydroxyl, and nitro groups, as well as the torsional angle between the two phenyl rings. Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into these effects.

Computational studies on analogous molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, reveal the quantitative impact of such substitutions on the molecular geometry and electronic distribution. nih.gov For instance, DFT calculations can precisely determine bond lengths, bond angles, and Mulliken atomic charges, which are indicative of the local electronic environment.

Table 1: Representative Calculated Geometric Parameters for a Substituted Bromo-Phenol System (Analogous to the First Ring)

| Parameter | Calculated Value |

| C-Br Bond Length (Å) | 1.895 |

| C-O (hydroxyl) Bond Length (Å) | 1.358 |

| O-H Bond Length (Å) | 0.965 |

| C-C-Br Bond Angle (°) | 119.5 |

| C-C-O Bond Angle (°) | 122.1 |

Note: Data is illustrative and based on calculations for 5-Bromo-2-Hydroxybenzaldehyde at the B3LYP/6-311++G(d,p) level of theory. nih.gov The actual values for this compound would be influenced by the nitrophenyl substituent.

The reactivity of the molecule towards nucleophilic aromatic substitution is also heavily influenced by the substituents. The nitro group, being a strong electron-withdrawing group, makes the nitrophenyl ring susceptible to nucleophilic attack, especially at positions ortho and para to the nitro group.

Solvent Effects on Molecular Properties and Reaction Energetics (e.g., using SCRF methods)

The properties and reactivity of a molecule can be significantly modulated by its solvent environment. The Self-Consistent Reaction Field (SCRF) methods, such as the Polarizable Continuum Model (PCM), are powerful computational tools to simulate these solvent effects. gaussian.comconflex.co.jp These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to a self-consistent description of the solute-solvent interaction. gaussian.com

For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to have several consequences:

Stabilization of Polar States: Polar solvents will preferentially stabilize charge-separated states. This can influence the energies of the ground state, excited states, and transition states of reactions. For instance, reactions proceeding through polar transition states are often accelerated in polar solvents.

Influence on Conformational Equilibrium: The dihedral angle between the phenyl rings might be affected by the solvent. A more polar solvent could favor a more coplanar conformation if that conformation possesses a larger dipole moment.

Shifts in Spectroscopic Signatures: The electronic transitions of the molecule will be affected by the solvent polarity, leading to solvatochromic shifts in the UV-Vis spectrum (discussed further in the next section).

Computational studies on the reductive debromination of brominated diphenyl ethers have shown that the presence of a solvent significantly facilitates the reaction by stabilizing the resulting anionic intermediates. nih.gov A similar effect can be anticipated for reactions involving this compound.

The energetics of proton transfer from the phenolic hydroxyl group will also be highly solvent-dependent. Polar, protic solvents will facilitate the deprotonation by stabilizing the resulting phenoxide anion through hydrogen bonding.

Theoretical Predictions for Spectroscopic Signatures and Electronic Transitions

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, including infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for the identification and characterization of new compounds and for interpreting experimental spectra.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency analysis. These calculations can help in assigning the various vibrational modes of the molecule. For this compound, key predicted vibrational bands would include:

O-H stretch: A broad band characteristic of the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The exact position and shape would be sensitive to hydrogen bonding.

N-O stretches (nitro group): Two strong bands, an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.

C-Br stretch: A band in the lower frequency region of the spectrum, typically between 500 and 690 cm⁻¹.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups in an Analogous System

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3450 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Bromo (-Br) | C-Br Stretch | ~650 |

Note: These are typical frequency ranges and would be refined by specific calculations for the target molecule.

Electronic Transitions (UV-Vis Spectroscopy):

Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. The UV-Vis spectrum of this compound is expected to be complex, arising from π → π* transitions within the aromatic system. The presence of the hydroxyl, bromo, and nitro groups, as well as the biphenyl conjugation, will influence the position and intensity of the absorption maxima (λ_max).

The hydroxyl group, being an auxochrome, typically causes a bathochromic (red) shift in the absorption bands of the phenyl ring.

The nitro group also leads to a red shift and can introduce a new, lower-energy charge-transfer band.

The bromine atom generally has a smaller effect on the spectrum compared to the hydroxyl and nitro groups.

The electronic transitions can be further understood by analyzing the molecular orbitals involved. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a molecule like this, the HOMO is likely to have significant contributions from the electron-rich phenol (B47542) ring, while the LUMO will likely be localized more on the electron-deficient nitrophenyl ring. The energy difference between these orbitals (the HOMO-LUMO gap) provides a qualitative indication of the electronic transition energy.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Aromatic System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are illustrative and would be specific to the molecule and the level of theory used. They provide a conceptual framework for understanding the electronic transitions.

The solvent can significantly impact the UV-Vis spectrum. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state for π → π* transitions, leading to a red shift (positive solvatochromism). SCRF methods coupled with TD-DFT can effectively model these solvatochromic shifts. nih.gov

Reactivity and Mechanistic Pathways of 3 Bromo 5 3 Nitrophenyl Phenol

Investigation of Reaction Mechanisms Involving Halogen, Nitro, and Hydroxyl Groups

The chemical behavior of 3-Bromo-5-(3-nitrophenyl)phenol is a composite of the reactivities of its constituent functional groups. The hydroxyl group, being strongly activating, dominates the molecule's propensity for electrophilic substitution, while the nitro and bromo groups, being deactivating, influence the regioselectivity and reactivity in both electrophilic and nucleophilic substitution reactions.

The hydroxyl group can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile and further activates the aromatic ring. bdu.ac.in This phenoxide can participate in various reactions, including ether and ester formation. The bromine atom, a halogen, can be substituted via nucleophilic aromatic substitution, particularly when the ring is activated by the electron-withdrawing nitro group. nih.gov It can also participate in the formation of organometallic reagents. libretexts.org The nitro group is strongly electron-withdrawing and deactivating towards electrophilic substitution. msu.edu However, it activates the ring for nucleophilic aromatic substitution and can itself be reduced to an amino group, which is a powerful activating group. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) on the this compound scaffold is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group and an ortho-, para-director. bdu.ac.inbyjus.com Conversely, the bromo and nitro groups are deactivating groups. openstax.orglibretexts.org The bromo group is an ortho-, para-director, while the nitro group is a meta-director. msu.eduopenstax.org

In the phenol-containing ring, the hydroxyl group's strong activating and ortho-, para-directing influence is paramount. byjus.com Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the hydroxyl group. However, the position para to the hydroxyl is already substituted with the nitrophenyl group. The two ortho positions are C2 and C6. C6 is also ortho to the deactivating bromo group, while C2 is meta to it. This would suggest that substitution at C2 might be favored over C6.

On the second aromatic ring, which contains the nitro group, the ring is significantly deactivated towards electrophilic attack. youtube.com Should a reaction occur, the nitro group would direct incoming electrophiles to the meta positions (C2' and C6'). The biphenyl linkage itself directs incoming electrophiles to the ortho and para positions of the unsubstituted ring. youtube.com

| Substituent | Ring Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -Br | C3 | Deactivating | Ortho, Para |

| -NO2 | C3' | Strongly Deactivating | Meta |

| -C6H4NO2 | C5 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions at Substituted Positions

Nucleophilic aromatic substitution (SNA_r) is a key reaction pathway for aryl halides, especially when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com In this compound, the bromine atom at C3 is positioned meta to the strongly electron-withdrawing nitro group on the other ring. However, the presence of the nitro group on the second ring does activate the entire biphenyl system towards nucleophilic attack to some extent.

The most probable site for SNA_r is the displacement of the bromide ion by a nucleophile. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. wikipedia.org While the nitro group is not directly ortho or para to the bromine, its electron-withdrawing nature, transmitted through the biphenyl system, facilitates the attack of nucleophiles. rsc.org Strong nucleophiles such as alkoxides, amides, and thiolates can be employed to displace the bromide. chemistrysteps.com

| Position | Leaving Group | Activating Groups for S_NAr | Comments |

| C3 | -Br | -NO2 (on other ring) | The nitro group activates the ring system towards nucleophilic attack, making the displacement of the bromide possible. |

| C3' | -NO2 | - | Displacement of the nitro group is less common but can occur under specific conditions with powerful nucleophiles. |

Radical Reactions and Single-Electron Transfer (SET) Processes

Aromatic nitro compounds are known to undergo single-electron transfer (SET) to form radical anions. nih.govchemrxiv.org This process can initiate radical reactions. The presence of both a nitro group and a phenolic hydroxyl group on the same molecule allows for complex radical chemistry.

Phenolate (B1203915) Reactivity in Ground and Excited States

Upon deprotonation, the hydroxyl group forms a phenolate anion. This species is significantly more electron-rich than the parent phenol (B47542) and is thus more susceptible to oxidation and other reactions involving electron transfer. In the ground state, the phenolate can act as a potent nucleophile.

In the excited state, nitrophenols and their corresponding phenolates exhibit complex photochemical behavior. nih.gov Photoexcitation can lead to processes such as excited-state intramolecular proton transfer (ESIPT), especially in ortho-nitrophenols, and the formation of reactive intermediates like hydroxyl radicals. nih.gov While this compound is a meta-substituted nitrophenol, photo-induced processes involving electron transfer from the phenolate moiety to the nitro group are conceivable, potentially leading to the formation of radical species.

Formation and Reactivity of Transient Radical Intermediates

Single-electron transfer to the nitro group of this compound from a suitable donor can generate a nitro radical anion. nih.govlibretexts.org This radical anion is a key transient intermediate that can participate in subsequent reactions. For instance, it can undergo fragmentation or react with other species.

Furthermore, oxidation of the phenolic moiety, particularly in its phenolate form, can lead to the formation of a phenoxyl radical. These radicals are relatively stable due to resonance delocalization of the unpaired electron over the aromatic ring. The presence of both a nitro radical anion and a phenoxyl radical within the same molecular framework or in solution can lead to complex reaction cascades, including polymerization or the formation of novel dimeric structures. The oxidation of nitroalkanes has been shown to produce peroxyl and NO2 radicals, suggesting that similar reactive species could be formed from nitroaromatic compounds under oxidative conditions. nih.gov

Catalytic Transformations and Ligand Design involving the Phenolic Moiety

The phenolic hydroxyl group in this compound provides a handle for its use in catalysis and ligand design. Phenols are known to act as Brønsted acid catalysts and hydrogen bond donors. nih.gov The electronic properties of the phenol, and thus its catalytic activity, can be tuned by the substituents on the aromatic ring. nih.gov

The phenolic oxygen can also act as a coordinating atom for metal centers, allowing the molecule to serve as a ligand in transition metal catalysis. The biphenyl scaffold provides a rigid and sterically defined backbone, which can be advantageous in creating selective catalysts. By modifying the substituents on the biphenyl rings, the electronic and steric properties of the resulting ligand can be fine-tuned. Ligand-based drug design strategies often rely on understanding the interactions of molecules with biological targets, and similar principles can be applied to the design of catalysts. nih.gov For instance, the molecule could be incorporated into larger structures to create ligands for various metal-catalyzed reactions, such as C-H functionalization or cross-coupling reactions. acs.orgnih.gov

Hydroxylation Reactions and Reactivity Patterns of Phenol and Biphenyl Derivatives

Hydroxylation, the introduction of a hydroxyl (-OH) group onto an aromatic ring, is a pivotal transformation in organic synthesis and biological systems. For a molecule like this compound, several pathways for hydroxylation can be envisaged, primarily influenced by the directing effects of the existing substituents.

The phenolic hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the nitro group is a strong deactivating group and a meta-director. The bromine atom is a deactivating ortho, para-director. In the context of this compound, these competing influences dictate the probable sites of further functionalization.

Reactivity of the Phenolic Ring:

The phenol ring is activated towards electrophilic attack at the positions ortho and para to the hydroxyl group. However, in this specific molecule, both ortho positions (C2 and C6) and the para position (C4) are already substituted. Therefore, direct electrophilic hydroxylation on the phenolic ring is unlikely without displacement of an existing substituent, a reaction that would require harsh conditions.

Reactivity of the Nitrophenyl Ring:

The nitrophenyl ring is strongly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group. Any electrophilic attack would be directed to the positions meta to the nitro group.

Hydroxylation Mechanisms:

Several mechanisms can be considered for the hydroxylation of aromatic compounds:

Electrophilic Aromatic Substitution: This typically involves an electrophilic hydroxylating agent. The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. fiveable.me

Enzymatic Hydroxylation: Cytochrome P450 monooxygenases and other enzymes can catalyze highly selective hydroxylation reactions on aromatic compounds. nih.govoup.comnih.gov These reactions often proceed via different mechanisms, including the formation of an epoxide intermediate or a direct insertion pathway. acs.orgpnas.org

Radical Hydroxylation: Hydroxyl radicals, often generated through Fenton-type reactions or photocatalysis, can also hydroxylate aromatic rings. chemistryviews.orgnih.gov This pathway is generally less selective than electrophilic or enzymatic hydroxylation.

Given the electronic properties of this compound, enzymatic or radical hydroxylation might be more feasible routes to introduce an additional hydroxyl group compared to electrophilic substitution. For instance, studies on the hydroxylation of p-nitrophenol have shown that it can be metabolized to 4-nitrocatechol, demonstrating that hydroxylation of a nitrophenol ring is possible. nih.govresearchgate.net

The table below summarizes the directing effects of the substituents on the two aromatic rings of this compound, which are crucial for predicting the outcome of hydroxylation reactions.

| Ring | Substituent | Position | Electronic Effect | Directing Effect (Electrophilic Attack) |

| Phenolic Ring | -OH | C1 | Activating | ortho, para |

| -Br | C3 | Deactivating | ortho, para | |

| -C₆H₄NO₂ | C5 | Deactivating | meta (on its own ring) | |

| Nitrophenyl Ring | -NO₂ | C3' | Deactivating | meta |

| -C₆H₄(OH)Br | C1' | Deactivating | ortho, para (on its own ring) |

Investigation of Reaction Selectivity (Chemo-, Regio-, and Stereoselectivity)

The presence of multiple reactive sites and functional groups in this compound makes the study of reaction selectivity—chemoselectivity, regioselectivity, and stereoselectivity—a critical aspect of its chemistry. mdpi.comyoutube.comnih.govslideshare.net

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, potential sites for reaction include the phenolic hydroxyl group, the aromatic C-H bonds, the C-Br bond, and the nitro group.

The phenolic -OH group can undergo O-alkylation, O-acylation, or act as a directing group in electrophilic substitutions.

The C-Br bond is susceptible to cleavage and can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a handle for further molecular elaboration.

The nitro group can be reduced to an amino group, which in turn can be diazotized and replaced by various other functionalities.

The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For example, a mild base and an alkyl halide would likely lead to O-alkylation of the phenol, while a palladium catalyst with a suitable coupling partner would target the C-Br bond.

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs. wikipedia.org In the context of this compound, this is particularly relevant for substitution reactions on the aromatic rings.

As discussed in the previous section, the directing effects of the existing substituents will govern the regioselectivity of electrophilic aromatic substitution. For instance, any electrophilic attack on the nitrophenyl ring would be expected to occur at the C2', C4', or C6' positions, which are meta to the nitro group. However, steric hindrance from the bulky biphenyl linkage might favor substitution at the C4' or C6' positions over the C2' position. Computational studies on substituted phenols have shown that both steric and electronic effects play a crucial role in determining the site of protonation and other electrophilic attacks. chemrxiv.org

The regioselectivity of hydroxylation via radical or enzymatic means is more complex to predict and often results in a mixture of products. For example, the reaction of hydroxyl radicals with 4-nitrophenol (B140041) yields 4-nitrocatechol, indicating hydroxylation ortho to the existing hydroxyl group. researchgate.net

Stereoselectivity:

The concept of stereoselectivity applies to reactions that can produce different stereoisomers. For this compound itself, the molecule is achiral. However, the introduction of a chiral center or the formation of atropisomers due to restricted rotation around the biphenyl C-C bond could introduce elements of stereoselectivity in its reactions.

If a reaction on the molecule were to create a new stereocenter, the use of chiral reagents or catalysts could potentially lead to the preferential formation of one enantiomer or diastereomer over another. The study of substituent effects on the regioselectivity of photochemical cycloadditions has shown that the stability of intermediate biradicals can control the stereochemical outcome. ias.ac.inrsc.org While not directly applicable to hydroxylation, this highlights the subtle factors that can govern selectivity.

The following table outlines the potential selectivity in various hypothetical reactions involving this compound.

| Reaction Type | Reagents | Chemoselectivity | Probable Regioselectivity |

| O-Alkylation | NaH, CH₃I | Phenolic -OH | N/A |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-Br bond | N/A |

| Nitro Reduction | H₂, Pd/C or SnCl₂ | -NO₂ group | N/A |

| Electrophilic Bromination | Br₂, FeBr₃ | Aromatic C-H | Likely on the phenolic ring, directed by -OH and -Br |

| Radical Hydroxylation | Fenton's reagent | Aromatic C-H | Mixture of isomers, potential for hydroxylation on both rings |

Advanced Synthetic Transformations and Applications in Organic Chemistry Utilizing 3 Bromo 5 3 Nitrophenyl Phenol

Development of Novel Molecular Transformations using 3-Bromo-5-(3-nitrophenyl)phenol as a Synthon

The strategic positioning of three distinct functional groups—a bromine atom, a hydroxyl group, and a nitro group—on the biphenyl (B1667301) scaffold of this compound renders it a highly versatile synthon for a variety of molecular transformations. The reactivity of each of these groups can be selectively harnessed to build molecular complexity.

The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, can be employed to introduce a wide range of aryl or vinyl substituents at this position. wikipedia.orglibretexts.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a diverse array of aniline (B41778) derivatives. libretexts.orgrug.nlwikipedia.org These reactions are known for their broad functional group tolerance, making them suitable for a complex substrate like this compound.

The phenolic hydroxyl group can undergo O-alkylation or O-arylation reactions to yield ether derivatives. organic-chemistry.org Furthermore, its directing ability can be exploited in electrophilic aromatic substitution reactions on the phenol-bearing ring. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This reduction can be achieved using various methods, including catalytic hydrogenation or metal-mediated reductions.

A hypothetical reaction scheme illustrating these transformations is presented below:

Table 1: Potential Molecular Transformations of this compound

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 3-Aryl-5-(3-nitrophenyl)phenol |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 3-(Amino)-5-(3-nitrophenyl)phenol |

| Williamson Ether Synthesis | Alkyl halide, K₂CO₃, Acetone, reflux | 3-Bromo-5-(3-nitrophenyl)phenoxy ether |

Strategies for Further Functionalization of the Biphenyl Phenol (B47542) Scaffold

The existing functional groups on this compound can direct the introduction of new substituents to specific positions on the biphenyl scaffold, allowing for controlled and predictable functionalization.

The phenolic hydroxyl group is a powerful ortho-directing group in electrophilic aromatic substitution reactions. rsc.orgresearchgate.netnih.gov This allows for the selective introduction of functional groups at the positions ortho to the hydroxyl group. For instance, ortho-alkylation of phenols can be achieved using various catalytic systems. acs.org This regioselectivity provides a reliable method for elaborating the structure of the phenol-bearing ring.

The nitro-substituted ring can also be further functionalized. The nitro group is a meta-directing group for electrophilic aromatic substitution. However, a more common strategy involves the reduction of the nitro group to an amine, which is a strong ortho- and para-directing group. This aniline derivative can then undergo a variety of electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups on the second ring.

Table 2: Strategies for Further Functionalization

| Functionalization Strategy | Target Position | Reagents and Conditions | Potential Product |

|---|---|---|---|

| Ortho-Alkylation | C2 or C6 | Aldehyde/Alcohol, Acid or Metal Catalyst | 2-Alkyl-3-bromo-5-(3-nitrophenyl)phenol |

Asymmetric Synthesis Approaches for Chiral Analogues of Substituted Biphenyl Phenols

The synthesis of chiral biphenyls, which exhibit axial chirality, is a significant area of research due to their prevalence in chiral ligands and biologically active molecules. nih.govrsc.org The development of asymmetric methods to synthesize chiral analogues of substituted biphenyl phenols is of considerable interest.

One major approach to induce chirality is through atroposelective synthesis, where the rotation around the C-C single bond connecting the two aryl rings is restricted. This can be achieved by introducing bulky substituents at the ortho positions of the biphenyl core. For this compound, functionalization at the C2, C6, and C2' positions would be critical.

Catalytic asymmetric synthesis provides an elegant way to access enantiomerically enriched biaryls. acs.orgrsc.org Chiral catalysts can control the stereochemistry of cross-coupling reactions that form the biphenyl linkage. Alternatively, a chiral auxiliary can be employed to direct the stereoselective formation of the biphenyl axis, followed by its removal. nih.gov Desymmetrization of a prochiral biphenyl precursor using a chiral reagent or catalyst is another powerful strategy. acs.org

Table 3: Potential Asymmetric Synthesis Approaches

| Asymmetric Strategy | Description | Potential Chiral Product |

|---|---|---|

| Atroposelective Synthesis | Introduction of bulky ortho-substituents to restrict rotation around the biphenyl bond. | Chiral 2,6-disubstituted-3-bromo-5-(3-nitrophenyl)phenol |

| Catalytic Asymmetric Cross-Coupling | Use of a chiral ligand on a metal catalyst to control the stereochemical outcome of the biaryl bond formation. | Enantiomerically enriched this compound analogue |

Photochemical and Photocatalytic Applications in Organic Synthesis

Photochemistry and photocatalysis offer mild and sustainable alternatives to traditional synthetic methods. The nitro group in this compound makes it a candidate for photochemical transformations.

The photochemical reduction of nitroarenes to the corresponding anilines or other reduced nitrogen species can be achieved using various photosensitizers and reducing agents. acs.orgrsc.org This transformation provides an alternative to traditional reduction methods and can sometimes offer different selectivity. Furthermore, the presence of the biphenyl system opens up the possibility of photocyclization reactions. acs.orgacs.org Upon irradiation, some biphenyl derivatives can undergo intramolecular cyclization to form fused polycyclic aromatic systems like phenanthrenes, although this would require prior modification of the substituents. nih.gov

Photocatalysis using semiconductor materials or molecular photocatalysts can also be employed. For example, the photocatalytic reduction of nitroaromatics is a well-established process.

Table 4: Potential Photochemical and Photocatalytic Applications

| Application | Description | Expected Outcome |

|---|---|---|

| Photochemical Reduction | Irradiation in the presence of a hydrogen donor or a reducing agent. | Selective reduction of the nitro group. |

| Photocatalytic Reduction | Use of a photocatalyst (e.g., TiO₂) and a light source. | Efficient and environmentally friendly reduction of the nitro group. |

Design and Synthesis of Derivatives for New Chemical Space Exploration

The ability to selectively functionalize this compound at multiple positions makes it an excellent starting point for the creation of compound libraries for drug discovery and materials science. nih.gov By systematically varying the substituents on the biphenyl core, a wide range of derivatives with diverse electronic and steric properties can be accessed.

Derivatization can be planned in a combinatorial fashion. For example, a library of compounds could be generated by first performing a Suzuki-Miyaura coupling with a set of different boronic acids, followed by the reduction of the nitro group and subsequent acylation with a variety of carboxylic acids. This would rapidly generate a large number of structurally diverse molecules. The phenolic hydroxyl group can also be used as a point of diversification, for instance, through etherification with a range of alkyl halides.

The exploration of this new chemical space could lead to the discovery of molecules with novel biological activities or material properties.

Skeletal Rearrangements and Cyclization Strategies for Polycyclic Systems

The biphenyl phenol scaffold of this compound is a precursor for the synthesis of various polycyclic systems through intramolecular cyclization reactions.

A prominent example is the synthesis of dibenzofurans. The palladium-catalyzed intramolecular C-O bond formation between the phenolic hydroxyl group and an ortho C-H bond of the other ring is a powerful method for constructing the dibenzofuran (B1670420) core. rsc.orgnih.govacs.org This type of reaction is often directed by the phenol group itself.

Another important class of polycyclic compounds that can be accessed are carbazoles. The Cadogan reaction, which involves the reductive cyclization of a 2-nitrobiphenyl, is a classic method for carbazole (B46965) synthesis. researchgate.netunimi.itamazonaws.com In the case of this compound, the nitro group is already in the required position relative to the other phenyl ring to undergo this transformation upon reduction, which would lead to a substituted carbazole.

Table 5: Cyclization Strategies for Polycyclic Systems

| Polycyclic System | Synthetic Strategy | Reagents and Conditions | Potential Product |

|---|---|---|---|

| Dibenzofuran | Palladium-catalyzed C-H activation/C-O cyclization | Pd(OAc)₂, oxidant, high temperature | Substituted Dibenzofuran |

Future Research Directions and Emerging Methodologies

Integration of Machine Learning and Artificial Intelligence in the Design and Synthesis of Substituted Biphenyl (B1667301) Phenols

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of substituted biphenyl phenols. These computational tools can analyze vast datasets of chemical reactions and molecular structures to predict the outcomes of synthetic routes, optimize reaction conditions, and even design novel molecules with desired properties. By identifying structure-activity relationships, ML algorithms can guide the synthesis of biphenyl phenol (B47542) derivatives with enhanced biological activity or material properties. nih.gov For instance, in the development of new drug candidates, AI can predict the binding affinity of novel biphenyl-substituted compounds to target proteins, thereby accelerating the drug discovery process. nih.gov

Table 1: Potential Applications of AI/ML in Biphenyl Phenol Research

| Application Area | Description |

| Predictive Synthesis | Algorithms predict the most efficient synthetic pathways and optimal reaction conditions (e.g., temperature, catalyst, solvent). |

| Novel Compound Design | AI models generate new biphenyl phenol structures with specific desired electronic, optical, or biological properties. |

| Structure-Activity Relationship (SAR) Analysis | Machine learning helps to elucidate complex relationships between the molecular structure of substituted biphenyl phenols and their functional activities. nih.gov |

| Process Optimization | AI can be used to optimize large-scale production processes, improving yield and reducing waste. |

Continuous Flow Chemistry Approaches for Efficient and Scalable Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for the synthesis of substituted biphenyl phenols. researchgate.net This technology involves the continuous pumping of reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netacs.org The enhanced heat and mass transfer in flow reactors can lead to significantly higher yields, improved purity, and shorter reaction times compared to batch methods. youtube.com Furthermore, flow chemistry is inherently more scalable; increasing production volume is a matter of running the system for a longer duration rather than using larger, more hazardous reaction vessels. researchgate.netrsc.org This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volumes at any given time enhance safety. youtube.com The synthesis of a fluorescent analog of polychlorinated biphenyls has been demonstrated using a continuous flow immunosensor assay, highlighting the potential of this technology in the broader field of biphenyl chemistry. nih.gov

Exploration of Biocatalytic Routes for Enantioselective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an emerging area with significant potential for the synthesis of enantiomerically pure substituted biphenyl phenols. nih.govbris.ac.ukacs.org Many biological activities of chiral biphenyl phenols are stereospecific, making enantioselective synthesis crucial. Enzymes, such as lipases and oxidoreductases, can exhibit high levels of stereoselectivity, enabling the production of a single enantiomer of a chiral biphenyl phenol. nih.govbris.ac.ukacs.org These biocatalytic methods operate under mild conditions of temperature and pH, reducing energy consumption and the formation of unwanted byproducts. nih.govbris.ac.ukacs.org The oxidative dearomatization of phenols using enzymes from natural product pathways is a powerful strategy for building molecular complexity with high site- and enantioselectivity. nih.gov While the direct biocatalytic construction of the atropisomeric bond in biphenyls is still an area of active research, the asymmetric transformation of pre-existing biphenyl scaffolds is a more established approach. bris.ac.ukacs.org

Table 2: Key Biocatalytic Strategies for Atropisomers

| Strategy | Description |

| Kinetic Resolution (KR) | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.govbris.ac.ukacs.org |

| Desymmetrization | An enzyme selectively modifies one of two prochiral functional groups in a meso or prochiral substrate to create a chiral product. nih.govbris.ac.ukacs.org |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govbris.ac.ukacs.org |

| Oxidative Coupling | Enzymes like laccase and peroxidase can catalyze the oxidative coupling of phenolic compounds to form biaryl structures. acs.org |

Advanced Organic Materials Design Based on Biphenyl Phenol Scaffolds

The rigid and tunable nature of the biphenyl phenol scaffold makes it an excellent building block for the design of advanced organic materials. mdpi.com By modifying the substitution pattern on the phenyl rings, the electronic and photophysical properties of these molecules can be precisely controlled. magtech.com.cn This has led to their use in the development of a variety of functional materials, including:

Organic Light-Emitting Diodes (OLEDs): Biphenyl phenol derivatives can be incorporated into the emissive layer of OLEDs, with their fluorescence and phosphorescence properties tailored to produce light of specific colors. magtech.com.cn

Sensors: The phenolic hydroxyl group can act as a recognition site for various analytes. For instance, metal-organic frameworks (MOFs) incorporating biphenyl phenol-like structures have been developed for sensing nitroaromatic compounds and other small molecules. acs.org

Liquid Crystals: The rod-like shape of many biphenyl derivatives makes them suitable for applications in liquid crystal displays.

Porous Polymers: Biphenyl phenol units can be used as struts in the construction of porous organic polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. acs.orgresearchgate.net

Interdisciplinary Approaches in Substituted Biphenyl Phenol Research

The future of research into substituted biphenyl phenols will increasingly rely on interdisciplinary collaboration. The complex challenges in this field necessitate the integration of expertise from various scientific disciplines.

Chemistry and Biology: The synthesis of novel biphenyl phenols with potential therapeutic applications requires close collaboration between synthetic organic chemists and biologists to design, synthesize, and evaluate the biological activity of new compounds. nih.govresearchgate.net

Chemistry and Materials Science: The development of new materials based on biphenyl phenol scaffolds is a joint effort between chemists who synthesize the molecules and materials scientists who characterize their physical properties and fabricate them into devices. mdpi.commagtech.com.cn

Chemistry and Chemical Engineering: The scaling up of synthetic processes from the laboratory to an industrial scale, particularly with the implementation of continuous flow technology, requires the expertise of chemical engineers to design and optimize the manufacturing process. rsc.orgmdpi.com

This collaborative approach will be essential for translating fundamental research on compounds like 3-Bromo-5-(3-nitrophenyl)phenol into practical applications that address societal needs in medicine, materials science, and beyond.

Q & A

Q. How can this compound serve as a precursor for photoactive materials?

- Methodology :

- Polymer Synthesis : Copolymerization with thiophene derivatives creates conjugated polymers with redshifted absorption (λmax ~450 nm). The nitro group enhances electron deficiency, improving charge transport in organic photovoltaics .

- Metal-Organic Frameworks (MOFs) : Coordination with Cu(II) or Zn(II) yields porous MOFs for catalytic nitro-reduction reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.